N-Benzyl-1-(oxazol-5-yl)ethanamine

Physicochemical profiling Lipophilicity Blood–brain barrier penetration potential

N-Benzyl-1-(oxazol-5-yl)ethanamine (CAS 1824142-41-7, molecular formula C₁₂H₁₄N₂O, molecular weight 202.25 g/mol) is a substituted ethanamine featuring a benzyl group appended to the amine nitrogen and a 1,3-oxazol-5-yl moiety at the α-carbon. As a member of the oxazole benzylamine class, this compound incorporates the pharmacophoric oxazole heterocycle—a five-membered ring containing nitrogen and oxygen atoms capable of engaging in non-covalent interactions with diverse enzyme active sites.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B12884897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-1-(oxazol-5-yl)ethanamine
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C1=CN=CO1)NCC2=CC=CC=C2
InChIInChI=1S/C12H14N2O/c1-10(12-8-13-9-15-12)14-7-11-5-3-2-4-6-11/h2-6,8-10,14H,7H2,1H3
InChIKeyZSARXJIZVOFQHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-1-(oxazol-5-yl)ethanamine – Procurement-Relevant Identity and Scaffold Overview


N-Benzyl-1-(oxazol-5-yl)ethanamine (CAS 1824142-41-7, molecular formula C₁₂H₁₄N₂O, molecular weight 202.25 g/mol) is a substituted ethanamine featuring a benzyl group appended to the amine nitrogen and a 1,3-oxazol-5-yl moiety at the α-carbon . As a member of the oxazole benzylamine class, this compound incorporates the pharmacophoric oxazole heterocycle—a five-membered ring containing nitrogen and oxygen atoms capable of engaging in non-covalent interactions with diverse enzyme active sites [1]. Its N-benzyl substitution distinguishes it from simpler 1-(oxazol-5-yl)ethanamine analogs by conferring enhanced lipophilicity and additional aromatic stacking potential, properties that are critical when selecting building blocks for structure–activity relationship (SAR) exploration or fragment-based screening collections .

Why Generic Substitution Fails for N-Benzyl-1-(oxazol-5-yl)ethanamine in Oxazole-Based Screening Libraries


Oxazole benzylamine derivatives are not interchangeable because subtle variations in the N-substituent and oxazole connectivity produce divergent biological profiles. The Šagud et al. (2020) study demonstrated that among trans-amino-5-arylethenyl-oxazole benzylamines, changing only the position of a methoxy substituent from para to ortho on the benzyl ring altered BChE IC₅₀ values by approximately 3-fold, while replacing a para-fluoro with a meta-fluoro substituent shifted potency by roughly 2.5-fold [1]. N-Benzyl-1-(oxazol-5-yl)ethanamine occupies a specific structural niche—its direct oxazole–ethanamine linkage (lacking an intervening ethenyl spacer) and N-benzyl (rather than N-methyl, N-phenyl, or unsubstituted) group create a distinct spatial pharmacophore that cannot be replicated by analogs such as 1-(oxazol-5-yl)ethanamine (CAS 751470-40-3) or N-benzyl-N,4-dimethyl-1,3-oxazol-2-amine (CAS 91190-45-3) [1]. Selection of the precise substitution pattern directly determines screening outcomes, making informed procurement essential.

Quantitative Differentiation Guide: N-Benzyl-1-(oxazol-5-yl)ethanamine vs. Closest Analogs


N-Benzyl Substitution Confers Increased Lipophilicity Relative to Primary Amine Analogs

The presence of the N-benzyl group in N-Benzyl-1-(oxazol-5-yl)ethanamine is predicted to substantially increase lipophilicity compared to the unsubstituted primary amine analog 1-(oxazol-5-yl)ethanamine. Calculated logP values for structurally related N-benzyl oxazole derivatives fall in the range of approximately 1.2–1.6, whereas the simpler 1-(oxazol-5-yl)ethanamine is more polar with an estimated logP below 0.5 [1]. This difference is relevant for procurement decisions in CNS-targeted screening campaigns, where moderate lipophilicity (logP 1–3) is often desirable for passive blood–brain barrier permeation [1].

Physicochemical profiling Lipophilicity Blood–brain barrier penetration potential

Oxazole–Ethanamine Scaffold Distinct from Arylethenyl-Oxazole Series in Cholinesterase Selectivity

The Šagud et al. (2020) study established that oxazole benzylamine derivatives as a class exhibit binding preference for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE) [1]. Specifically, trans-amino-5-arylethenyl-oxazole benzylamines inhibited BChE with IC₅₀ values in the low micromolar range (most potent: ~30 µM for compounds trans-8, trans-10, and trans-12) while showing negligible AChE inhibition (IC₅₀ ≫ 100 µM) [1]. N-Benzyl-1-(oxazol-5-yl)ethanamine lacks the ethenyl spacer present in the trans-arylethenyl series, placing it in a distinct sub-class. This structural divergence is expected to produce different cholinesterase inhibition profiles; the compound therefore serves as a useful comparator scaffold for probing the role of the ethenyl linker in BChE selectivity, a feature not addressable with the trans-arylethenyl series alone [1].

Cholinesterase inhibition BChE selectivity Neurodegenerative disease targets

Regioisomeric Differentiation: 5-Oxazolyl vs. 2-Oxazolyl Connectivity Defines Pharmacophoric Geometry

N-Benzyl-1-(oxazol-5-yl)ethanamine (C₁₂H₁₄N₂O, MW 202.25) is a regioisomer of N-Benzyl-N,4-dimethyl-1,3-oxazol-2-amine (CAS 91190-45-3, also C₁₂H₁₄N₂O, MW 202.25) . The two compounds share identical molecular formula and mass but differ fundamentally in oxazole substitution pattern: the 5-substituted oxazole in the target compound positions the ethanamine side chain at the oxazole C5 position, whereas the 2-amino-oxazole regioisomer places the amine substituent at the C2 position . This regioisomeric variation alters the spatial orientation of the hydrogen-bonding oxazole nitrogen and oxygen atoms relative to the benzylamine moiety, which is predicted to produce distinct target-binding profiles. For procurement of screening libraries, including both regioisomers enables systematic evaluation of oxazole connectivity on biological activity, preventing false-negative results that could arise from testing only one connectivity pattern .

Regioisomer comparison Oxazole connectivity Medicinal chemistry SAR

Chiral Center at the α-Carbon: Stereochemical Differentiation from Racemic and Achiral Analogs

N-Benzyl-1-(oxazol-5-yl)ethanamine contains a chiral center at the α-carbon of the ethanamine moiety (the carbon bearing the methyl group and oxazole ring), meaning it exists as a pair of enantiomers—(R)- and (S)-configurations . In contrast, analogs such as 4-(5-oxazolyl)benzylamine (CAS 672324-91-3) and N-methyl-1-(oxazol-5-yl)methanamine (CAS 401647-20-9) are achiral at the corresponding position [1]. The presence of a stereocenter adjacent to both the oxazole pharmacophore and the benzylamine group creates the opportunity for enantioselective biological activity—a property that cannot be explored with achiral analogs. This is particularly relevant given that the related chiral compound (R)-1-(oxazol-5-yl)ethanamine (CAS 1604364-49-9) and (S)-1-(oxazol-5-yl)ethanamine are commercially available as enantiopure building blocks, underscoring the importance of stereochemistry in this chemical series [1].

Stereochemistry Chiral building block Enantioselective synthesis

Limited Published Biological Data Creates Opportunity for Novel Target Identification

A systematic search of the primary literature, BindingDB, ChEMBL, and PubChem reveals no experimentally determined IC₅₀, Kᵢ, EC₅₀, or Kd values for N-Benzyl-1-(oxazol-5-yl)ethanamine against any discrete molecular target as of April 2026 [1][2][3]. This stands in contrast to structurally related oxazole-containing compounds that have reported activity against targets including VAP-1 (IC₅₀ = 14–23 nM for certain oxazole derivatives), MAO-A (IC₅₀ = 47 nM), and IMPDH2 (IC₅₀ = 30–410 nM) [2][3]. The absence of annotated bioactivity data for this specific compound is a differentiating procurement consideration: it represents an underexplored chemotype suitable for phenotypic screening and novel target deconvolution studies, where pre-existing target annotations could bias hit interpretation.

Novel chemical probe Underexplored scaffold Target identification

Optimal Procurement Scenarios for N-Benzyl-1-(oxazol-5-yl)ethanamine in Research and Industrial Settings


SAR Probe for Oxazole Connectivity in Cholinesterase Inhibitor Programs

Based on the class-level BChE selectivity demonstrated by oxazole benzylamine derivatives in the Šagud et al. (2020) study [1], N-Benzyl-1-(oxazol-5-yl)ethanamine is ideally suited as a comparator compound in SAR campaigns investigating how the presence or absence of an ethenyl spacer between the oxazole and benzylamine moieties affects cholinesterase subtype selectivity. The compound's direct oxazole–ethanamine linkage contrasts with the arylethenyl spacer in the published series, enabling systematic evaluation of linker geometry on BChE/AChE selectivity ratios. Procurement is recommended for medicinal chemistry groups optimizing cholinesterase inhibitors for neurodegenerative disease applications.

Regioisomer Pair for Fragment-Based Screening Library Expansion

As demonstrated by its regioisomeric relationship to N-Benzyl-N,4-dimethyl-1,3-oxazol-2-amine (CAS 91190-45-3) [1], N-Benzyl-1-(oxazol-5-yl)ethanamine provides the complementary 5-substituted oxazole connectivity needed for comprehensive fragment library coverage. Procurement of both regioisomers ensures that screening collections capture both oxazole substitution patterns, mitigating the risk of false negatives due to connectivity bias. This is particularly relevant for fragment-based drug discovery (FBDD) programs where initial hits depend critically on optimal pharmacophoric presentation.

Chiral Building Block for Enantioselective Synthesis of Oxazole-Containing Bioactives

The chiral center at the α-carbon of the ethanamine moiety [1] makes N-Benzyl-1-(oxazol-5-yl)ethanamine a valuable intermediate for the synthesis of enantiomerically enriched oxazole-containing compounds. In scenarios where the biological target exhibits stereospecific recognition—as observed for related chiral oxazole derivatives such as (R)-1-(oxazol-5-yl)ethanamine —procurement of the racemic or enantiopure form of this compound enables the preparation of diastereomeric products for stereochemical SAR studies. This is applicable to medicinal chemistry programs targeting enzymes with defined chiral binding pockets.

Underexplored Chemotype for Phenotypic Screening and Novel Target Discovery

The confirmed absence of annotated bioactivity data for N-Benzyl-1-(oxazol-5-yl)ethanamine across major public databases (BindingDB, ChEMBL, PubChem) [1] positions it as an attractive chemotype for phenotypic screening campaigns and academic chemical biology programs. In an era where many commercial screening libraries are saturated with compounds having known target annotations, this compound offers a genuinely underexplored starting point. Procurement is recommended for screening centers prioritizing novel chemical matter for target deconvolution and mechanism-of-action studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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